4-Methylpentanal-d7
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Overview
Description
4-Methylpentanal-d7 is a deuterated aldehyde with the molecular formula C6H5D7O and a molecular weight of 107.17 . This compound is primarily used in research settings, particularly in the field of proteomics . The presence of deuterium atoms makes it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
The synthesis of 4-Methylpentanal-d7 involves several steps. One common method includes the following steps :
Hydrogenation: 3-methyl-3-buten-1-ol is hydrogenated to produce 3-methyl-1-butanol.
Dehydration: The 3-methyl-1-butanol is then dehydrated to form 3-methyl-1-butene.
Hydroformylation: Finally, 3-methyl-1-butene undergoes hydroformylation to yield this compound.
Chemical Reactions Analysis
4-Methylpentanal-d7 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
4-Methylpentanal-d7 is widely used in scientific research, particularly in the following areas :
Chemistry: Used as a reference standard in NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of bioactive substances and fragrance components.
Mechanism of Action
The mechanism of action of 4-Methylpentanal-d7 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for precise structural elucidation of complex molecules . In metabolic studies, it acts as a tracer, enabling the tracking of metabolic pathways and the identification of intermediates.
Comparison with Similar Compounds
4-Methylpentanal-d7 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterpart, 4-Methylpentanal . Similar compounds include:
4-Methylpentanal: The non-deuterated version, used in similar applications but lacks the distinct NMR signals provided by deuterium.
2-Methylpentanal: Another aldehyde with a similar structure but different positional isomerism.
3-Methylpentanal: Another positional isomer with different chemical properties.
These compounds share similar chemical properties but differ in their applications and the specificity provided by deuterium labeling.
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
107.20 g/mol |
IUPAC Name |
4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanal |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3/i1D3,2D3,6D |
InChI Key |
JGEGJYXHCFUMJF-NWOXSKRJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCC=O |
Origin of Product |
United States |
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